molecular formula C17H17NO4S2 B2837456 N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(3-methylphenyl)benzenesulfonamide CAS No. 327067-27-6

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(3-methylphenyl)benzenesulfonamide

Cat. No.: B2837456
CAS No.: 327067-27-6
M. Wt: 363.45
InChI Key: QQTFBGYTPRNKGU-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(3-methylphenyl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a sulfonamide group attached to a thiophene ring and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(3-methylphenyl)benzenesulfonamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

    Sulfonamide Formation: The thiophene derivative is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the sulfonamide linkage.

    Introduction of the Methylphenyl Group:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(3-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S2/c1-14-6-5-7-15(12-14)18(16-10-11-23(19,20)13-16)24(21,22)17-8-3-2-4-9-17/h2-12,16H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTFBGYTPRNKGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C2CS(=O)(=O)C=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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